molecular formula C11H13BrOS B3058185 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- CAS No. 88324-55-4

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-

Cat. No.: B3058185
CAS No.: 88324-55-4
M. Wt: 273.19 g/mol
InChI Key: KRRFXOJGVZTZAI-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₅H₂₁NO₂S and a molecular weight of approximately 279.398 g/mol . It is sometimes referred to as Irgacure 907 due to its usage as a photoinitiator in polymerization processes.


Molecular Structure Analysis

The molecular structure of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- consists of a propanone (ketone) group attached to a brominated phenyl ring. The morpholine group further extends from the phenyl ring. The compound’s 2D representation can be visualized as follows: .

Properties

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS/c1-11(2,12)10(13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRFXOJGVZTZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466625
Record name 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88324-55-4
Record name 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

149.2 g (0.77 mol) of 2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one, prepared by acylating thioanisol (as is described in EP-A-3002), are dissolved in 770 ml of methylene chloride. 0.2 ml of chlorosulfonic acid and 123.0 g (0.77 mol) of bromine are added dropwise slowly to this solution, with cooling, at room temperature. After stirring overnight, the solution is concentrated and is then reacted further as described below.
Quantity
149.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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0.2 mL
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reactant
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123 g
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reactant
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770 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

369.2 g (1.9 mols) of 2-methyl-1-[4-(methylthio)phenyl]-propan-1-one are dissolved in 400 ml of carbon tetrachloride. 303.7 g (1.9 mols) of bromine, diluted with 270 ml of carbon tetrachloride, are added dropwise slowly to this solution, with cooling, at room temperature. The dissolved HBr gas is then driven off by blowing with nitrogen. The solution is concentrated and is then reacted further as described below.
Quantity
369.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
303.7 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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